2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid Selective GluR5-subunit containing kainate receptor antagonist (apparent KD = 1.09 μM). Displays ~ 90-fold selectivity over AMPA receptors and recombinant human GluR6- and KA2-containing kainate receptors. Has little or no action at NMDA or group I mGlu receptors. Selectively blocks kainate receptor-mediated LTP induction in rat hippocampal mossy fibers. 
Brand Name: Vulcanchem
CAS No.: 745055-86-1
VCID: VC0004450
InChI: InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)
SMILES: C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Molecular Formula: C15H15N3O6
Molecular Weight: 333.3 g/mol

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid

CAS No.: 745055-86-1

Cat. No.: VC0004450

Molecular Formula: C15H15N3O6

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid - 745055-86-1

CAS No. 745055-86-1
Molecular Formula C15H15N3O6
Molecular Weight 333.3 g/mol
IUPAC Name 2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
Standard InChI InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)
Standard InChI Key UUIYULWYHDSXHL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Canonical SMILES C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. It is characterized by its unique structure, which includes a pyrimidine ring linked to a benzoic acid moiety through a methyl group. This compound is of interest in various fields, including pharmaceutical chemistry and materials science, due to its potential biological activities and chemical properties.

Molecular Formula and Weight

  • Molecular Formula: C15_{15}H15_{15}N3_{3}O6_{6}

  • Molecular Weight: Approximately 333.30 g/mol, as computed by PubChem .

InChI and SMILES Notations

  • InChI: InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) .

  • SMILES: C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O .

Synonyms and Identifiers

This compound is also known by several synonyms and identifiers, which are crucial for its identification in scientific databases and literature.

  • Synonyms: (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione, UBP 296, CHEMBL372631 .

  • PubChem CID: 11674376 .

Research Findings and Applications

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid has been studied for its potential biological activities, particularly in the context of pharmaceutical research. Its structure suggests it could interact with biological targets, such as enzymes or receptors, due to the presence of functional groups like amino and carboxyl groups.

Biological Activities

While specific biological activities of this compound are not extensively documented, pyrimidine derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antiviral, and anticancer properties. The benzoic acid moiety may also contribute to its potential bioactivity by enhancing solubility or facilitating interactions with biological molecules.

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors. The process may include alkylation, acylation, and other organic transformations to introduce the necessary functional groups.

Identifiers

IdentifierValue
PubChem CID11674376
ChEMBL IDCHEMBL372631
SynonymsUBP 296, (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione

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